4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, commonly known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMBI is a benzamide derivative that has been synthesized using specific methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of EMBI is not fully understood, but it is believed to act by inhibiting specific enzymes involved in various cellular processes. EMBI has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation. Additionally, EMBI has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
EMBI has various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the regulation of gene expression and cell differentiation. EMBI has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising compound for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
EMBI has several advantages for lab experiments, including its high purity, low toxicity, and selectivity towards cancer cells. However, EMBI also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of EMBI, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, and the development of novel drugs based on EMBI. Additionally, further studies are needed to investigate the potential applications of EMBI in various fields, including cancer research, neuroscience, and drug discovery.
Synthesemethoden
EMBI can be synthesized using various methods, including the reaction of 4-(2-hydroxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide with ethyl iodide in the presence of potassium carbonate. The resulting compound is then purified using column chromatography, and EMBI is obtained as a white solid. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
EMBI has shown promising results in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, EMBI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, EMBI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, EMBI has been used as a lead compound for the development of novel drugs targeting various diseases.
Eigenschaften
Produktname |
4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide |
---|---|
Molekularformel |
C22H26N2O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4-(2-ethoxyethoxy)-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C22H26N2O5/c1-2-27-15-16-29-18-9-7-17(8-10-18)21(25)23-20-6-4-3-5-19(20)22(26)24-11-13-28-14-12-24/h3-10H,2,11-16H2,1H3,(H,23,25) |
InChI-Schlüssel |
PZBULZQOCQPEDO-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.